4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Overview
Description
“4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is a chemical compound with the molecular formula C14H20FN. It is used for scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a cycloalkane, which is a type of compound where carbon atoms are arranged in a ring . The molecule also contains an ethyl group, a fluorocyclopentyl group, and a methylamine group attached to the ring.Scientific Research Applications
Synthesis and Chemical Reactions
- Hydroaminomethylation for N-Arylated Amines Synthesis : An efficient catalytic system was developed for the one-step synthesis of N-arylated amines, including 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, demonstrating the utility of such compounds in synthetic chemistry (Zheng & Wang, 2019).
- Kinetics and Mechanism of Aniline Reactions : A study on the kinetics and mechanism of anilines' reactions with ethyl S-aryl thiocarbonates provided insights into the reactivity of anilines, relevant to the synthesis and applications of aniline derivatives (Castro et al., 1999).
Materials Science Applications
- Poly(N-methyl aniline) and Poly(N-ethyl aniline) Films : Research on the electrochemical polymerization of aromatic compounds with amino groups, including N-methyl and N-ethyl anilines, led to electroactive polymer films. These studies are significant for applications in materials science, particularly in developing conducting polymers (Athawale et al., 1999).
Spectroscopic and Theoretical Investigations
- Spectral Properties of Anilino-Naphthoquinones : Studies on the vibrational spectra of 4-anilino-1,2-naphthoquinones, including those with p-methyl and p-ethyl substituents, revealed insights into the dimorphism and spectral properties, indicating the impact of substitution on the physical characteristics of these compounds (Matsunaga & Miyajima, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-12-5-7-13(8-6-12)16-11-14(15)9-3-4-10-14/h5-8,16H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKFJQHSICPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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